molecular formula C10H11FO2 B1498765 Methyl 2,4-dimethyl-3-fluorobenzoate CAS No. 26584-27-0

Methyl 2,4-dimethyl-3-fluorobenzoate

Cat. No.: B1498765
CAS No.: 26584-27-0
M. Wt: 182.19 g/mol
InChI Key: ACOITQPWFKGOIV-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-3-fluorobenzoate is an organic compound with the molecular formula C₁₀H₁₁FO₂. It is a derivative of benzoic acid where a fluorine atom is substituted at the 3-position, and two methyl groups are attached at the 2- and 4-positions of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product.

  • Direct Fluorination: Another method involves the direct fluorination of 2,4-dimethylbenzoic acid using a fluorinating agent like xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is typically carried out under controlled conditions to prevent over-fluorination.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: 2,4-Dimethyl-3-fluorobenzoic acid, 2,4-dimethyl-3-fluorobenzaldehyde.

  • Reduction: 2,4-Dimethyl-3-fluorobenzyl alcohol, 2,4-dimethyl-3-fluorobenzylamine.

  • Substitution: 2,4-Dimethyl-3-aminobenzoate, 2,4-dimethyl-3-methoxybenzoate.

Scientific Research Applications

Methyl 2,4-dimethyl-3-fluorobenzoate is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reference compound in spectroscopy studies.

  • Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biological imaging.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

Methyl 2,4-dimethyl-3-fluorobenzoate is structurally similar to other fluorinated benzoic acid derivatives, such as methyl 2-fluorobenzoate and methyl 4-fluorobenzoate. its unique combination of fluorine and methyl groups at specific positions on the benzene ring gives it distinct chemical and physical properties. These differences can influence its reactivity, stability, and suitability for various applications.

Comparison with Similar Compounds

  • Methyl 2-fluorobenzoate

  • Methyl 4-fluorobenzoate

  • Methyl 2,4-dimethylbenzoate

  • Methyl 3-fluorobenzoate

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Properties

IUPAC Name

methyl 3-fluoro-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOITQPWFKGOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654253
Record name Methyl 3-fluoro-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26584-27-0
Record name Methyl 3-fluoro-2,4-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26584-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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